molecular formula C9H11NO5S B15376089 Ethyl[(phenylsulfonyl)oxy]carbamate CAS No. 50990-02-8

Ethyl[(phenylsulfonyl)oxy]carbamate

Cat. No.: B15376089
CAS No.: 50990-02-8
M. Wt: 245.25 g/mol
InChI Key: BNIKERZGFRMKOQ-UHFFFAOYSA-N
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Description

Overview of Sulfonyloxycarbamates in Modern Organic Synthesis

Sulfonyloxycarbamates are a class of organic compounds that have gained considerable attention as versatile reagents in contemporary organic synthesis. Their utility primarily stems from their role as electrophilic aminating agents, enabling the introduction of a nitrogen-containing functional group into a variety of organic substrates. wikipedia.orgwikipedia.org This class of reagents offers a distinct advantage in that the carbamate (B1207046) group can serve as a masked or protected form of an amine, which can be deprotected under specific conditions, thus providing a pathway to primary amines.

The reactivity of sulfonyloxycarbamates is attributed to the presence of a good leaving group, the sulfonate, attached to the nitrogen atom via an oxygen atom. This arrangement makes the nitrogen atom electrophilic and susceptible to attack by nucleophiles. Consequently, these reagents have been successfully employed in the amination of a wide range of nucleophilic substrates, including carbanions, enolates, and organometallic species. wikipedia.orgacs.org The versatility of sulfonyloxycarbamates is further highlighted by their application in various synthetic transformations, such as the synthesis of α-amino acids, aziridines, and other nitrogen-containing heterocycles. nih.gov More recently, N-sulfonyloxy carbamates have been reported as effective reoxidants in catalytic processes like the tethered aminohydroxylation reaction. nih.gov

Historical Context of Related Carbamate Reagents in Nitrogen Chemistry

The development and use of carbamate reagents in nitrogen chemistry have a rich history, evolving from simple derivatives to the more sophisticated sulfonyloxycarbamates used today. Carbamates, in general, are organic compounds derived from carbamic acid. wikipedia.org Their application in organic synthesis has been extensive, notably as protecting groups for amines due to their stability and the relative ease of their introduction and removal. nih.gov

Historically, the quest for efficient methods to form carbon-nitrogen bonds has driven the exploration of various nitrogen-containing reagents. Early examples of electrophilic aminating agents included hydroxylamine (B1172632) derivatives and chloramine-T. These reagents, while useful, often had limitations in terms of scope, stability, or the harshness of the required reaction conditions.

The conceptual leap to using carbamate-based structures as electrophilic nitrogen sources provided a significant advancement. The ability to tune the electronic properties of the carbamate by modifying the substituents on the nitrogen and oxygen atoms allowed for the development of reagents with tailored reactivity. This evolution paved the way for the emergence of sulfonyloxycarbamates, which combine the activating effect of the sulfonyl group with the inherent properties of the carbamate moiety, leading to highly effective and versatile electrophilic aminating agents.

Structural Features and Potential Reactive Centers within Ethyl[(phenylsulfonyl)oxy]carbamate

The chemical behavior of this compound is intrinsically linked to its molecular architecture. The molecule possesses several key structural features that dictate its reactivity.

The central and most reactive site is the electrophilic nitrogen atom . The electron-withdrawing nature of the adjacent phenylsulfonyl group, transmitted through the oxygen atom, significantly depletes electron density on the nitrogen. This makes the nitrogen atom highly susceptible to attack by a wide range of nucleophiles.

The phenylsulfonyl group serves as an excellent leaving group. Upon nucleophilic attack at the nitrogen, the N-O bond cleaves, and the stable benzenesulfonate (B1194179) anion is displaced. This characteristic is crucial for the successful transfer of the amino group to the substrate.

The potential reactive centers within this compound can be summarized as follows:

Nitrogen Atom : The primary electrophilic center, which is the site of nucleophilic attack during amination reactions.

Carbonyl Carbon : While less reactive than the nitrogen, the carbonyl carbon of the carbamate can also be a site of nucleophilic attack under certain conditions.

Sulfonyl Sulfur : The sulfur atom is also electrophilic but is generally less reactive towards nucleophiles compared to the nitrogen atom in the context of amination reactions.

The interplay of these structural elements renders this compound a highly effective and specific reagent for electrophilic amination, a cornerstone transformation in modern synthetic organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50990-02-8

Molecular Formula

C9H11NO5S

Molecular Weight

245.25 g/mol

IUPAC Name

(ethoxycarbonylamino) benzenesulfonate

InChI

InChI=1S/C9H11NO5S/c1-2-14-9(11)10-15-16(12,13)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11)

InChI Key

BNIKERZGFRMKOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NOS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for the Preparation of Ethyl Phenylsulfonyl Oxy Carbamate

Direct Synthetic Approaches to Sulfonyloxycarbamates

Direct synthetic methodologies focus on the construction of the core N-O-S linkage in a single key step. These approaches are often favored for their efficiency and atom economy.

Condensation Reactions with Sulfonyl Halides and Carbamate (B1207046) Precursors

A primary and straightforward route to ethyl[(phenylsulfonyl)oxy]carbamate involves the condensation of a suitable sulfonyl halide, typically benzenesulfonyl chloride, with a carbamate precursor possessing a hydroxyl group, such as ethyl N-hydroxycarbamate (hydroxyurethane). This reaction is analogous to the well-established Hinsberg reaction for the synthesis of sulfonamides from amines. rsc.org

In this approach, the hydroxyl group of ethyl N-hydroxycarbamate acts as a nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct and to facilitate the deprotonation of the hydroxyl group, thereby increasing its nucleophilicity.

General Reaction Scheme:

Generated code

Commonly used bases for this transformation include tertiary amines such as triethylamine (B128534) or pyridine, or inorganic bases like potassium carbonate. The choice of solvent can vary, with aprotic solvents like dichloromethane, tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) being frequently employed. The reaction conditions, including temperature and reaction time, are optimized to ensure complete conversion and minimize potential side reactions.

Reactant 1Reactant 2BaseSolventProduct
Benzenesulfonyl ChlorideEthyl N-hydroxycarbamateTriethylamineDichloromethaneThis compound
Benzenesulfonyl ChlorideEthyl N-hydroxycarbamatePyridineTetrahydrofuranThis compound
Benzenesulfonyl ChlorideEthyl N-hydroxycarbamatePotassium CarbonateAcetonitrileThis compound

This interactive table showcases common reagent combinations for the synthesis of this compound via condensation.

Strategies Involving Activated Hydroxylamines and Sulfonic Anhydrides

An alternative direct approach utilizes a sulfonic anhydride, such as benzenesulfonic anhydride, as the sulfonylating agent. Sulfonic anhydrides are generally more reactive than their corresponding sulfonyl halide counterparts and can often lead to higher yields and milder reaction conditions.

The precursor for this reaction is again an activated hydroxylamine (B1172632) derivative, typically ethyl N-hydroxycarbamate. The synthesis of ethyl N-hydroxycarbamate itself can be accomplished by the reaction of hydroxylamine with ethyl chloroformate in an alkaline medium. organic-chemistry.orggoogle.com

General Reaction Scheme:

Generated code

This reaction is often performed in the presence of a non-nucleophilic base to scavenge the benzenesulfonic acid byproduct. The use of sulfonic anhydrides can be particularly advantageous when dealing with less reactive hydroxylamine precursors. Research on the acylation of pyrroles has demonstrated the utility of sulfonic acid anhydrides as powerful activators. nih.gov

Indirect Routes and Precursor Transformations

Indirect routes to this compound involve the modification of a pre-existing carbamate scaffold. These methods can offer alternative synthetic pathways when direct approaches are not feasible or lead to low yields.

Functionalization of N-Substituted Carbamates

This strategy involves the introduction of the phenylsulfonyloxy group onto a pre-formed carbamate. While less common for the direct synthesis of the title compound, related transformations provide a basis for this approach. For instance, the synthesis of various carbamate derivatives often involves the reaction of an alcohol or amine with a carbamoyl (B1232498) chloride or an isocyanate. A hypothetical route could involve the synthesis of an N-substituted carbamate that can be subsequently oxidized and sulfonylated at the nitrogen or an adjacent atom, though this is a more complex and less direct method.

One-Pot Synthesis Techniques for Sulfonyloxycarbamate Formation

One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, leading to increased efficiency and reduced waste. Several one-pot procedures have been developed for the synthesis of related sulfonamides and carbamates.

A potential one-pot approach for this compound could involve the in-situ generation of ethyl N-hydroxycarbamate followed by immediate reaction with benzenesulfonyl chloride. For example, the reaction of hydroxylamine with ethyl chloroformate could be performed in the same reaction vessel where benzenesulfonyl chloride and a base are subsequently introduced.

Another advanced one-pot methodology involves multicomponent reactions. For instance, the synthesis of 11C-labeled sulfonyl carbamates has been achieved through a multicomponent reaction involving a sulfonyl azide, an alcohol, and carbon monoxide, showcasing the potential for innovative one-pot strategies in this area. While not a direct synthesis of the title compound, this highlights the feasibility of constructing complex carbamate structures in a single operation.

Advanced Spectroscopic and Structural Elucidation Techniques for Ethyl Phenylsulfonyl Oxy Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. For Ethyl[(phenylsulfonyl)oxy]carbamate, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its molecular structure in solution.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Connectivity and Hybridization

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl and phenylsulfonyl groups. The aromatic protons of the phenylsulfonyl group would typically appear in the downfield region (δ 7.5-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring and the electron-withdrawing sulfonyl group. These protons would likely present as a complex multiplet. The ethyl group protons would show a characteristic quartet for the methylene (B1212753) (-CH2-) protons (δ ~4.3 ppm) coupled to the methyl (-CH3) protons, which would appear as a triplet further upfield (δ ~1.3 ppm). The N-H proton of the carbamate (B1207046) group is expected to be a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the number of unique carbon environments and their hybridization state. The carbonyl carbon of the carbamate group is expected to be the most downfield signal (δ ~155-165 ppm). The aromatic carbons of the phenylsulfonyl group would appear in the range of δ 125-140 ppm. The methylene and methyl carbons of the ethyl group would be found in the upfield region, typically around δ 60-65 ppm and δ 14-15 ppm, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Phenyl-H (ortho)~7.9~129
Phenyl-H (meta)~7.6~129
Phenyl-H (para)~7.7~134
Phenyl-C (ipso)-~138
-CH₂-~4.3 (quartet)~63
-CH₃~1.3 (triplet)~14
C=O-~158
N-HVariable (broad singlet)-

Note: These are predicted values based on typical chemical shifts for similar functional groups.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Full Structural Assignment

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR experiments are crucial for confirming the complete structural assignment of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling correlations. A clear cross-peak between the methylene quartet and the methyl triplet of the ethyl group would definitively confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show a correlation between the methylene protons and the methylene carbon, as well as between the methyl protons and the methyl carbon. The aromatic protons would also show correlations to their respective attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:

The methylene protons of the ethyl group to the carbonyl carbon, confirming the ester linkage.

The ortho-protons of the phenylsulfonyl group to the ipso-carbon and other aromatic carbons, confirming the substitution pattern.

The N-H proton to the carbonyl carbon.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule. For this compound, these techniques are instrumental in identifying the key structural motifs.

The IR spectrum is expected to show strong characteristic absorption bands. A sharp, intense band around 1750-1780 cm⁻¹ would be indicative of the C=O (carbonyl) stretching of the carbamate group. The N-H stretching vibration would likely appear as a medium-intensity band in the region of 3200-3400 cm⁻¹. The sulfonyl group (SO₂) would exhibit two strong characteristic stretching bands: an asymmetric stretch around 1350-1380 cm⁻¹ and a symmetric stretch around 1160-1180 cm⁻¹. acdlabs.com The C-O stretching of the ester group would also be present, typically in the 1200-1250 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹.

Raman spectroscopy would complement the IR data. The symmetric vibrations of the sulfonyl group and the benzene ring are often strong in the Raman spectrum.

Table 2: Expected Infrared and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-HStretching3200-3400 (medium)Weak
Aromatic C-HStretching>3000 (variable)Strong
C=O (Carbamate)Stretching1750-1780 (strong)Medium
SO₂Asymmetric Stretching1350-1380 (strong)Medium
SO₂Symmetric Stretching1160-1180 (strong)Strong
C-O (Ester)Stretching1200-1250 (strong)Weak
Benzene RingC=C Stretching1450-1600 (variable)Strong

Note: These are expected frequency ranges and intensities based on known data for similar functional groups.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₉H₁₁NO₅S), the calculated exact mass is 245.0358. HRMS analysis should yield a molecular ion peak ([M]+ or [M+H]+) that corresponds to this value within a few parts per million (ppm), confirming the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. For sulfonyl-containing compounds, a common fragmentation pathway involves the loss of SO₂ (64 Da). nih.gov In the case of this compound, key expected fragments could include:

[M - O=C=O - C₂H₅]+: Loss of the ethyl and carbonyl groups.

[M - OC(O)NH₂]+: Cleavage of the sulfonyl-oxygen bond.

[C₆H₅SO₂]+: The phenylsulfonyl cation (m/z 141).

[C₆H₅]+: The phenyl cation (m/z 77) resulting from the loss of SO₂ from the phenylsulfonyl cation.

Analysis of these fragmentation pathways helps to piece together the different components of the molecule and confirm their connectivity. For instance, mass spectral data for the related compound Ethyl N-[(2-chlorophenyl)sulfonyl]carbamate shows characteristic fragmentation patterns that can be used to infer the behavior of the target molecule. mzcloud.org

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.govyoutube.comyoutube.comcolostate.edu Although a crystal structure for this compound is not publicly available, data from closely related structures, such as ethyl N-methyl-N-(p-tolylsulphonylmethyl)carbamate, can provide valuable insights into the expected molecular geometry. epa.govrsc.org

Intermolecular interactions play a crucial role in the packing of molecules in the crystal lattice. For this compound, hydrogen bonding is expected to be a significant intermolecular force. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the sulfonyl oxygens can act as hydrogen bond acceptors, potentially leading to the formation of dimeric structures or extended networks.

Table 3: Predicted Crystallographic Parameters for this compound (based on analogous structures)

Parameter Expected Value
C=O Bond Length~1.21 Å
C-N (Amide) Bond Length~1.37 Å
S=O Bond Length~1.43 Å
C-S Bond Length~1.76 Å
N-H···O Hydrogen Bond Length~2.8 - 3.0 Å

Note: These values are based on crystallographic data for structurally related sulfonylcarbamates and are intended to be illustrative. epa.govrsc.org

Mechanistic Investigations into the Reactivity Profiles of Ethyl Phenylsulfonyl Oxy Carbamate

Elucidation of Nitrogen-Transfer Mechanisms

The transfer of a nitrogen atom from ethyl[(phenylsulfonyl)oxy]carbamate to a substrate is a key aspect of its chemical behavior. This process can proceed through distinct mechanistic manifolds, primarily dictated by the reaction conditions and the nature of the reacting partner.

Electrophilic Amination Pathways

This compound is a potent electrophilic aminating agent, a reactivity imparted by the electron-withdrawing phenylsulfonyl group attached to the oxygen, which in turn is bonded to the nitrogen atom. This arrangement polarizes the N-O bond, rendering the nitrogen atom susceptible to attack by nucleophiles.

The general mechanism for electrophilic amination involves the attack of a nucleophile on the nitrogen atom, with the concurrent or subsequent departure of the benzenesulfonate (B1194179) anion, a very good leaving group. This reactivity is harnessed in various synthetic transformations, including the amination of carbanions, amines, and other nucleophilic species.

N-(Sulfonyloxy)carbamates, as a class, have been effectively utilized as reoxidants in osmium-catalyzed aminohydroxylation reactions. In these processes, the N-(sulfonyloxy)carbamate serves to regenerate the active osmium(VIII) imido species, which then participates in the stereospecific syn-dihydroxylation and amination of an olefin. This underscores the ability of the N-O bond to be cleaved heterolytically, delivering the "EtO(CO)N" fragment as an electrophilic species.

Radical-Mediated Nitrogen Transfer Processes

While electrophilic pathways dominate the reactivity of N-(sulfonyloxy)carbamates, the potential for radical-mediated nitrogen transfer exists, particularly under conditions that favor homolytic bond cleavage. The relatively weak N-O bond can, in principle, undergo homolysis upon thermal or photochemical initiation to generate a carbamoyl-N-oxyl radical and a phenylsulfonyl radical.

However, detailed studies focusing specifically on radical-mediated nitrogen transfer from this compound are not extensively documented in the literature. The high efficiency of the heterolytic cleavage, driven by the excellent leaving group ability of the sulfonate, often outcompetes radical pathways. For related compounds, radical cyclization reactions have been observed, for instance, in the copper-catalyzed radical sulfonylation/cyclization of unsaturated N-substituted enamides with sulfonyl chlorides, which proceeds via a sulfonyl radical addition and subsequent cyclization. While not a direct nitrogen transfer, this illustrates the accessibility of radical pathways in similar systems.

Role of Leaving Group Ability of the Sulfonyloxy Moiety

The exceptional leaving group ability of the phenylsulfonyloxy moiety is a cornerstone of the reactivity of this compound. The benzenesulfonate anion is a weak base, being the conjugate base of a strong acid (benzenesulfonic acid), which makes it a very stable leaving group. This stability is a primary driving force for reactions involving the cleavage of the N-O bond.

In electrophilic amination reactions, the facile departure of the benzenesulfonate anion significantly lowers the activation energy for the nucleophilic attack at the nitrogen atom. This allows for aminations to occur under mild conditions with a wide range of nucleophiles. The efficiency of this process is directly correlated with the stability of the sulfonate anion.

Role as an Electrophile in Nucleophilic Substitution Reactions

Beyond its role in nitrogen transfer, this compound can also act as an electrophile at the carbamate (B1207046) carbonyl carbon. This reactivity is characteristic of carbamates in general, although the presence of the N-O-sulfonyl linkage introduces unique electronic features.

Pathways of Attack at the Carbamate Carbonyl

Nucleophilic attack at the carbonyl carbon of a carbamate typically proceeds through a tetrahedral intermediate. In the case of this compound, a nucleophile can add to the carbonyl group, forming a transient species. The fate of this intermediate depends on the relative leaving group abilities of the ethoxy group (-OEt) and the phenylsulfonyloxyamino group (-NHOS(O)₂Ph).

Given that the ethoxide is a reasonably good leaving group, particularly with protonation or Lewis acid activation, and the phenylsulfonyloxyamino group is also a potential leaving group, a complex reaction manifold can be envisioned. However, direct nucleophilic acyl substitution at the carbamate carbonyl is often less favored compared to the electrophilic amination pathway due to the high reactivity of the N-O bond.

Regioselectivity and Stereoselectivity in Carbon-Nitrogen Bond Formation

The regioselectivity of reactions involving this compound is a critical aspect, particularly when the substrate presents multiple nucleophilic sites. The inherent electrophilicity of the nitrogen atom generally directs nucleophiles to this position.

In the context of aminohydroxylation, the use of chiral ligands on the osmium catalyst, in conjunction with N-(sulfonyloxy)carbamates as reoxidants, can lead to high levels of enantioselectivity in the formation of vicinal amino alcohols. This highlights the potential for achieving stereocontrol in reactions involving this class of reagents.

The following table summarizes hypothetical regioselective outcomes based on the general reactivity principles of N-(sulfonyloxy)carbamates with a multifunctional nucleophile.

NucleophileMajor ProductMinor Product
Amino-alcoholN-aminationO-amination
Thiol-amineN-aminationS-amination
EnolateN-aminationC-acylation

This table is illustrative and based on general principles, as specific experimental data for this compound is limited in the reviewed literature.

Similarly, a hypothetical table for diastereoselective reactions could be constructed, though it would be highly dependent on the specific chiral substrate and reaction conditions.

Chiral NucleophileDiastereomeric Ratio (d.r.)
(R)-2-phenylglycinol>90:10 (Hypothetical)
(S)-1-phenylethanol>85:15 (Hypothetical)

This table is for illustrative purposes to demonstrate the concept of diastereoselectivity and is not based on reported experimental results for this compound.

Participation in Rearrangement and Elimination Reactions

The N-(sulfonyloxy)carbamate functionality is a key structural motif that often dictates the chemical behavior of the molecule, making it susceptible to reactions such as the Lossen rearrangement and other related transformations.

Intramolecular cyclization reactions offer a pathway to form heterocyclic structures, and the reactivity of carbamate derivatives in such transformations has been a subject of study. For instance, N-alkyl-N-benzyloxy carbamates have been shown to undergo facile intramolecular cyclization with various carbon nucleophiles to yield functionalized 5- and 6-membered protected cyclic hydroxamic acids. nih.gov This suggests that under appropriate conditions, the nitrogen atom of this compound, or a derivative thereof, could participate in cyclization reactions.

In a related context, basic carbamates of 4-hydroxyanisole have been investigated as "cyclization-activated prodrugs." nih.gov These compounds release the parent phenol (B47542) through a predictable intramolecular cyclization-elimination reaction, a process that is dependent on pH and the structure of the carbamate. nih.gov A detailed study on N-methyl-N-[2-(methylamino)ethyl]carbamate demonstrated first-order kinetics for the release of the phenol at pH 7.4 and 37°C, with the concomitant formation of N,N'-dimethylimidazolidinone. nih.gov This type of cyclization is driven by the nucleophilic attack of a side-chain amine onto the carbamate carbonyl, leading to the displacement of the phenoxy group.

While this compound itself lacks an appended nucleophile for such a direct cyclization, its derivatives could be designed to undergo similar intramolecular reactions. The general principle involves the generation of a nucleophilic center within the molecule that can attack the electrophilic carbamate carbonyl, leading to the formation of a cyclic product.

The solvolytic and thermal behavior of this compound is expected to be influenced by the stability of the potential intermediates and leaving groups.

Rearrangement Pathways:

A significant reaction pathway anticipated for N-sulfonyloxycarbamates is the Lossen rearrangement . This rearrangement involves the conversion of a hydroxamic acid or its derivative into an isocyanate. wikipedia.orgrsc.org In the case of this compound, the N-(phenylsulfonyloxy) group makes the nitrogen atom electron-deficient and primed for rearrangement. Upon treatment with a base, deprotonation of the nitrogen would likely trigger a concerted migration of the ethoxycarbonyl group to the nitrogen with the concurrent expulsion of the phenylsulfonate anion, a good leaving group. The resulting intermediate would be an ethoxycarbonyl isocyanate. This isocyanate could then be trapped by various nucleophiles. For example, in the presence of amines, it would form ureas, and with alcohols, it would yield carbamates. clockss.org

Studies on the Lossen rearrangement of N-sulfonyloxyimides have shown that the reaction proceeds via the formation of an isocyanate intermediate, which is then trapped by the nucleophile present in the reaction medium. clockss.org For example, the reaction of an imidazolinone N-sulfonyloxyimide with ammonia (B1221849) or methylamine (B109427) leads to the formation of ureido compounds, which are the result of the isocyanate intermediate being trapped by the amine. clockss.org

Thermal Decomposition:

The thermal decomposition of carbamates is a known route to produce isocyanates, particularly in the gas phase at elevated temperatures. rsc.org While specific data for this compound is unavailable, studies on the thermal decomposition of other carbamates, such as N-alkyl-O-methyl carbamates, show that they degrade to form isocyanates and the corresponding alcohol. rsc.org The reaction mechanism for the thermal decomposition of this compound could proceed through several pathways. One possibility is a concerted elimination reaction, while another could involve the homolytic cleavage of the N-O bond to generate radical intermediates.

Research on the thermal decomposition of arylnitramines, which also contain a nitrogen-heteroatom bond, indicates that the rate-determining step is often the reversible homolysis of the N-N bond. rsc.org A similar homolytic cleavage of the N-O bond in this compound would generate a carbamoyl (B1232498) radical and a phenylsulfonyloxy radical. These reactive intermediates would then undergo further reactions, potentially leading to a complex mixture of products.

The table below summarizes the expected products from the proposed rearrangement and decomposition pathways of this compound.

Reaction Type Proposed Intermediate Expected Final Product(s) (with trapping agent)
Lossen RearrangementEthoxycarbonyl isocyanateEthyl N-substituted carbamates (with alcohols), Ureas (with amines)
Thermal DecompositionEthoxycarbonyl isocyanate, RadicalsIsocyanates, Alcohols, Products from radical reactions

It is important to note that these proposed pathways are based on the known reactivity of analogous compounds. Detailed experimental and computational studies would be necessary to fully elucidate the specific mechanistic details for this compound.

Strategic Applications of Ethyl Phenylsulfonyl Oxy Carbamate in Complex Organic Synthesis

A Theoretical Gateway for Direct Amination and N-Functionalization

The inherent reactivity of the N-O bond in Ethyl[(phenylsulfonyl)oxy]carbamate suggests its potential as an electrophilic nitrogen source, a key attribute for direct amination and N-functionalization reactions.

Postulated Synthesis of Substituted Amines and Amino Acid Derivatives

In theory, this compound could serve as a valuable reagent for the synthesis of a wide array of substituted amines. The departure of the phenylsulfonyl group would, in principle, generate a reactive nitrene or a related nitrogen-centered electrophile, which could then be trapped by various nucleophiles. For instance, the reaction with Grignard reagents or organocuprates could potentially lead to the formation of N-alkylated or N-arylated carbamates, which upon hydrolysis, would yield the corresponding primary or secondary amines.

Similarly, its application in the synthesis of amino acid derivatives is conceivable. The reaction with enolates of carboxylic acids or their synthetic equivalents could introduce the protected amino group, paving the way for the construction of non-proteinogenic amino acids. However, at present, there is a conspicuous absence of published research specifically detailing these transformations with this compound. While related compounds like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) are used for derivatizing amino acids for analytical purposes, the synthetic utility of the title compound in this context remains unexplored. nih.gov

Hypothetical Formation of Nitrogen-Containing Heterocycles

The electrophilic nature of the nitrogen atom in this compound also points towards its potential utility in the synthesis of nitrogen-containing heterocycles. For example, in reactions with alkenes, it could theoretically act as a nitrene-equivalent to furnish aziridines. The stereochemical outcome of such a reaction would be of significant interest.

Furthermore, its reaction with 1,3-dicarbonyl compounds or their enamine derivatives could, in principle, lead to the formation of five-membered heterocycles like imidazolidinones after a cascade of reactions involving amination and subsequent intramolecular cyclization. Regrettably, no specific examples or methodologies employing this compound for the synthesis of aziridines or imidazolidinones have been reported in the peer-reviewed literature to date.

An Unexplored Avenue in Carbon-Nitrogen Bond Forming Reactions

The construction of carbon-nitrogen bonds is a cornerstone of modern organic chemistry. While this compound possesses the necessary functionality to participate in such reactions, its practical application remains to be demonstrated.

The Untapped Potential in Cross-Coupling Reactions for Nitrogen Transfer

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules. While the use of aryl carbamates as coupling partners in nickel-catalyzed amination reactions has been reported, the specific involvement of this compound as a nitrogen transfer agent in such reactions is not documented. Theoretically, under appropriate catalytic conditions, the N-O bond could undergo oxidative addition to a low-valent metal center, enabling the transfer of the "EtOOC-N" moiety to a variety of organic electrophiles or nucleophiles. The development of such a methodology would represent a significant advancement in C-N bond formation.

A Frontier in Stereoselective and Enantioselective Amination

The development of stereoselective and enantioselective amination reactions is a highly sought-after goal in asymmetric synthesis. The enantioselective amination of enecarbamates using other electrophilic nitrogen sources is a known strategy. It is plausible that this compound, in the presence of a suitable chiral catalyst, could participate in enantioselective aminations of prochiral nucleophiles. The design of a catalytic system that could effectively recognize and activate this reagent to deliver the nitrogen group in a stereocontrolled manner would be a notable achievement. As of now, no studies have been published on the use of this compound in stereoselective or enantioselective amination methodologies.

A Dormant Role in the Synthesis of Activated Intermediates

The structure of this compound suggests its potential as a precursor to highly reactive, activated intermediates. For instance, upon treatment with a suitable base, it could potentially eliminate benzenesulfinic acid to generate an N-ethoxycarbonylnitrene. This highly electrophilic intermediate could then participate in a variety of transformations, including C-H insertion and cycloaddition reactions. However, the generation and trapping of such an intermediate derived from this compound have not been experimentally verified in the literature.

Precursor to Isocyanates or Other Reactive Species

The carbamate functional group is well-known to undergo thermal decomposition to yield isocyanates, a class of highly reactive intermediates valuable in organic synthesis. This process, often requiring elevated temperatures, involves the elimination of an alcohol moiety. In the case of this compound, a similar fragmentation could theoretically produce ethyl isocyanate.

The thermal decomposition of carbamates can proceed through different pathways, including the formation of an isocyanate and an alcohol, or elimination to an amine, carbon dioxide, and an alkene. The specific pathway and reaction conditions are highly dependent on the structure of the carbamate. For instance, ethyl N-methylcarbamate has been shown to thermally decompose via competing pathways, one of which leads to methyl isocyanate and ethanol.

Table 1: Potential Reactive Species from this compound

Precursor CompoundPotential Reactive SpeciesCo-product
This compoundEthyl IsocyanateBenzenesulfonic acid

The phenylsulfonyl group in this compound is a good leaving group, which might facilitate the formation of an N-ethoxycarbonyl nitrene intermediate under thermal or photolytic conditions. However, the more probable pathway is the generation of ethyl isocyanate. The reactivity of isocyanates is well-established; they readily react with nucleophiles such as alcohols, amines, and water, making them key building blocks in the synthesis of urethanes, ureas, and other nitrogen-containing compounds.

Activation of Substrates for Further Synthetic Transformations

The [(phenylsulfonyl)oxy] moiety in this compound can function as an excellent leaving group, a property that can be harnessed to activate the carbamate nitrogen for subsequent reactions. This activation would render the nitrogen atom more susceptible to nucleophilic attack or enable it to participate in various coupling reactions.

One potential application is in amination reactions. By activating the carbamate, it could theoretically serve as an electrophilic source of the "EtOOC-N" fragment. This would allow for the introduction of an ethoxycarbonylamino group into a variety of organic substrates.

Furthermore, the activation provided by the phenylsulfonyloxy group could facilitate intramolecular reactions, leading to the formation of heterocyclic compounds. For example, if the parent molecule contains a suitably positioned nucleophile, an intramolecular cyclization could be triggered by the departure of the benzenesulfonate (B1194179) anion.

While direct, documented examples of this compound being used for these specific substrate activations are scarce in the literature, the principles of leaving group ability and functional group activation are fundamental in organic synthesis. The presence of the sulfonate ester suggests that this compound could be a valuable, yet perhaps under-explored, reagent for these purposes. Further research into the reactivity of this compound is warranted to fully elucidate its potential in complex organic synthesis.

Exploration of Structural Analogues and Derivatives of Ethyl Phenylsulfonyl Oxy Carbamate

Synthesis of Variously Substituted Ethyl Sulfonyloxycarbamates

The synthesis of structural analogues of ethyl[(phenylsulfonyl)oxy]carbamate has been a focal point of research, enabling a deeper understanding of its chemical nature. These synthetic efforts have primarily centered on two areas: the modification of the alkyl and aryl groups attached to the carbamate (B1207046) nitrogen and the introduction of various functional groups onto the phenylsulfonyl moiety.

Impact of Alkyl and Aryl Substitutions on Reactivity

The substitution of the ethyl group in this compound with other alkyl or aryl functionalities has a pronounced effect on the compound's reactivity. Generally, the nature of this substituent influences the steric environment around the reactive centers and can modulate the electronic properties of the carbamate functional group.

While specific kinetic data for a wide range of N-substituted analogues of this compound is not extensively documented in publicly available literature, general principles of organic chemistry suggest that increasing the steric bulk of the N-substituent would likely hinder the approach of nucleophiles to the carbonyl carbon or the sulfonyl sulfur. Conversely, the electronic nature of the N-substituent can influence the stability of potential intermediates in a reaction.

Introduction of Electron-Withdrawing/Donating Groups on the Phenylsulfonyl Moiety

A more thoroughly investigated area is the impact of substituents on the phenylsulfonyl ring. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at various positions on the phenyl ring provides a powerful tool to modulate the reactivity of the sulfonyloxycarbamate.

Electron-withdrawing groups, such as nitro or cyano groups, are known to increase the electrophilicity of the sulfonyl sulfur atom. This enhancement makes the sulfonate a better leaving group and can accelerate reactions where the cleavage of the O-S bond is part of the rate-determining step. Conversely, electron-donating groups, such as methoxy (B1213986) or alkyl groups, tend to decrease the electrophilicity of the sulfonyl center, potentially slowing down such reactions.

Table 1: Representative Synthesized Analogues of this compound with Varied Phenylsulfonyl Substituents

Compound NameSubstituent on Phenyl Ring
Ethyl[(4-methylphenylsulfonyl)oxy]carbamate4-Methyl (EDG)
Ethyl[(4-methoxyphenylsulfonyl)oxy]carbamate4-Methoxy (EDG)
Ethyl[(4-chlorophenylsulfonyl)oxy]carbamate4-Chloro (EWG)
Ethyl[(4-nitrophenylsulfonyl)oxy]carbamate4-Nitro (EWG)

Structure-Reactivity and Structure-Selectivity Relationship Studies

The systematic variation of substituents has enabled detailed studies into the relationship between the structure of ethyl sulfonyloxycarbamate analogues and their resulting reactivity and selectivity in chemical transformations.

Correlation of Electronic and Steric Parameters with Reaction Outcomes

The reactivity of substituted ethyl sulfonyloxycarbamates often correlates well with established electronic and steric parameters, such as Hammett (σ) and Taft (E_s) constants. These linear free-energy relationships provide a quantitative means to understand and predict the effect of substituents on reaction rates and equilibria.

For substitutions on the phenylsulfonyl ring, a Hammett plot, which correlates the logarithm of the reaction rate constant with the Hammett substituent constant (σ), can reveal the electronic nature of the transition state. A positive slope (ρ value) indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state at the reaction center.

While specific Hammett plots for reactions of this compound are not readily found in the literature, related systems such as the hydrolysis of substituted phenyl benzoates show clear correlations, indicating that similar principles apply.

Table 2: Hypothetical Reactivity Data and Hammett Correlation for a Nucleophilic Substitution Reaction

Substituent (X) on PhenylsulfonylHammett Constant (σ_p)Relative Rate (k_rel)log(k_rel)
-OCH₃-0.270.5-0.30
-CH₃-0.170.7-0.15
-H0.001.00.00
-Cl0.232.50.40
-NO₂0.7820.01.30

This table presents hypothetical data to illustrate the expected trend. A positive slope in a plot of log(k_rel) vs. σ_p would indicate acceleration by electron-withdrawing groups.

Design Principles for Tunable Reactivity in Analogue Series

The insights gained from structure-reactivity studies have laid the groundwork for the rational design of ethyl sulfonyloxycarbamate analogues with tailored reactivity. By carefully selecting substituents, chemists can fine-tune the electronic and steric properties of the molecule to achieve a desired reaction outcome.

For instance, to design a highly reactive electrophilic nitrogen source, one might introduce a strong electron-withdrawing group on the phenylsulfonyl moiety to enhance the leaving group ability of the sulfonate. Conversely, if a more stable and less reactive compound is desired, electron-donating groups could be employed. The ability to modulate reactivity through synthetic modification is a key advantage of this class of compounds.

Advanced Theoretical and Computational Studies of Ethyl Phenylsulfonyl Oxy Carbamate

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern chemical research, offering profound insights into the electronic structure and properties of molecules. For Ethyl[(phenylsulfonyl)oxy]carbamate, DFT calculations would be instrumental in understanding its fundamental chemical nature. These calculations solve the Schrödinger equation for the molecule, providing information about electron distribution, molecular geometry, and orbital energies. A typical approach would involve using a functional, such as B3LYP, combined with a suitable basis set (e.g., 6-31G*) to achieve a balance between computational cost and accuracy.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species.

For this compound, the HOMO is expected to be localized on the more electron-rich parts of the molecule, likely the carbamate (B1207046) and phenyl moieties, indicating the sites susceptible to electrophilic attack. Conversely, the LUMO would be centered on the electron-deficient regions, such as the sulfonyl group and the carbonyl carbon, marking the probable sites for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity.

Table 1: Projected Frontier Molecular Orbital Properties of this compound (Note: These are hypothetical values for illustrative purposes, as specific experimental or calculated data for this compound is not available.)

Molecular OrbitalProjected Energy (eV)Likely LocalizationImplied Reactivity
HOMO-8.5Phenyl ring, Carbamate groupSusceptible to electrophilic attack
LUMO-1.2Sulfonyl group, Carbonyl carbonSusceptible to nucleophilic attack
HOMO-LUMO Gap7.3-Indicator of chemical stability

Electrostatic Potential Surface (MEP) Analysis for Nucleophilic/Electrophilic Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The MEP map displays regions of negative electrostatic potential (in red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (in blue), which are prone to nucleophilic attack.

In the case of this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carbonyl and sulfonyl groups, as well as the nitrogen atom of the carbamate. These sites would be attractive to electrophiles. Conversely, positive potential would be expected around the hydrogen atoms and the sulfur atom of the sulfonyl group, indicating these as potential sites for nucleophilic interaction.

Computational Modeling of Reaction Pathways and Transition States

Energy Profiles for Bond Formation and Cleavage

By mapping the potential energy surface of a reaction, computational methods can elucidate the energetic feasibility of different reaction pathways. For this compound, this could involve modeling its hydrolysis, thermal decomposition, or reactions with various nucleophiles and electrophiles. The calculations would identify the transition state structures, which represent the energy maxima along the reaction coordinate, and any intermediates, which are local energy minima. The activation energy, the difference in energy between the reactants and the transition state, is a critical parameter for determining the reaction rate.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum chemical calculations are excellent for studying static molecular properties and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes and the influence of the surrounding environment.

For this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. This is particularly relevant given the flexibility of the ethyl and phenylsulfonyl groups.

Furthermore, MD simulations are invaluable for studying the effects of solvents on the structure and reactivity of a molecule. By explicitly including solvent molecules in the simulation, it is possible to model how solute-solvent interactions, such as hydrogen bonding, can influence the conformational preferences and reaction energetics of this compound. This provides a more realistic picture of its behavior in a chemical or biological system.

Q & A

Q. What are the established synthetic routes for Ethyl Carbamate, and what reaction conditions optimize yield and purity?

Ethyl Carbamate is synthesized via:

  • Reaction of ethanol with urea under controlled heating .
  • Trichloroacetyl isocyanate addition to ethanol , requiring anhydrous conditions to prevent side reactions .
  • Microwave-assisted synthesis (inferred from analogous carbamate syntheses), which enhances reaction efficiency and yield by optimizing temperature and solvent selection (e.g., ethyl acetate) . Critical parameters: Temperature control (60–80°C for urea route), exclusion of moisture, and use of catalysts (e.g., sodium nitrite) to improve kinetics .

Q. Which analytical techniques are most reliable for quantifying Ethyl Carbamate in complex matrices like biological samples or fermented beverages?

  • Gas Chromatography–Mass Spectrometry (GC-MS) : Gold standard for detecting Ethyl Carbamate in spirits and wines, with a detection limit of ~35 µg/L .
  • Headspace Solid-Phase Microextraction (HS-SPME) : Solvent-free method coupled with GC-MS for wine and spirit analysis, minimizing matrix interference .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Rapid screening tool using partial least squares regression for stone-fruit spirits, though less sensitive than GC-MS . Methodological note: Calibration with deuterated internal standards (e.g., d5-ethyl carbamate) improves accuracy in biological matrices .

Advanced Research Questions

Q. How do researchers resolve contradictions in Ethyl Carbamate’s genotoxicity data between in vitro and in vivo models?

Discrepancies arise from:

  • Metabolic activation requirements : In vitro assays often lack enzymatic pathways (e.g., CYP2E1) needed to metabolize Ethyl Carbamate into vinyl carbamate, its genotoxic metabolite. Adding S9 liver extracts resolves false negatives .
  • Dose dependency : Positive clastogenicity (e.g., sister chromatid exchange) is observed in human lymphocytes only at high doses (750 mg/kg bw), aligning with in vivo carcinogenicity thresholds .
  • Cell-type specificity : Lung and liver cells show higher DNA adduct formation due to tissue-specific expression of activating enzymes . Experimental design tip: Use transgenic cell lines expressing human CYP450 isoforms to better mimic in vivo metabolism .

Q. What methodologies are employed to characterize Ethyl Carbamate-induced DNA adducts, and how do these adducts correlate with carcinogenic outcomes?

  • Radiolabeled tracing : Intraperitoneal injection of [³H]-ethyl carbamate in mice enables quantification of adducts like 1,N6-ethenodeoxyadenosine in liver RNA/DNA via scintillation counting .
  • Immunoaffinity assays : Antibodies specific to etheno-adducts (e.g., 3,N4-ethenocytidine) detect lesions in tissue samples, correlating with tumor incidence in rodent models .
  • Mass spectrometry : LC-MS/MS identifies N7-(2-oxoethyl)guanine, a non-mutagenic adduct linked to DNA crosslinking and sister chromatid exchange . Key finding: Vinyl carbamate (metabolite) induces adducts 3x more potently than Ethyl Carbamate, explaining organ-specific carcinogenicity (e.g., lung tumors in mice) .

Q. How does Ethyl Carbamate’s structure influence its reactivity and interaction with biological targets?

  • Electrophilic metabolites : Cytochrome P450-mediated oxidation generates vinyl carbamate epoxide, which alkylates DNA bases (e.g., guanine N7 position) .
  • Carbamate group stability : Hydrolysis resistance (vs. esters) prolongs half-life, enhancing metabolic activation in vivo . Structure-activity insight: Substitution at the ethyl group (e.g., phenylsulfonyl derivatives) may alter metabolic pathways, a hypothesis testable via comparative mutagenicity assays .

Data Contradiction Analysis

Q. Why do some studies report Ethyl Carbamate as a weak mutagen in vitro despite strong carcinogenicity in vivo?

  • Metabolic disparity : In vitro systems often lack the full CYP2E1 and hydrolase activity required to convert Ethyl Carbamate to vinyl carbamate oxide, its ultimate carcinogen .
  • Adduct repair mechanisms : Base excision repair (BER) efficiently removes etheno-adducts in cultured cells but is overwhelmed in vivo at high doses, leading to persistent mutations . Resolution strategy: Use comet assays or γH2AX foci staining to quantify unrepaired DNA damage in primary hepatocytes co-cultured with metabolic activators .

Methodological Recommendations

  • For carcinogenicity studies : Prioritize A/J mice (genetically prone to lung tumors) and administer Ethyl Carbamate via drinking water (90 ppm for 4 weeks) to mimic chronic exposure .
  • For adduct quantification : Combine ³²P-postlabeling with HPLC separation for high-sensitivity detection in low-abundance samples .

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